Methyltriphenoxysilane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyltriphenoxysilane is typically synthesized through the reaction of methyltrichlorosilane with phenol. The reaction proceeds as follows:

CH3SiCl3+3C6H5OH→CH3Si(OPh)3+3HCl

This reaction is carried out under controlled conditions to ensure the complete conversion of methyltrichlorosilane to this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methyltrichlorosilane and phenol are mixed in stoichiometric amounts. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product. The by-product, hydrogen chloride, is removed through a scrubbing process .

Análisis De Reacciones Químicas

Types of Reactions: Methyltriphenoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and phenol.

Condensation: The hydrolyzed product can further condense to form polysiloxanes.

Substitution: this compound can undergo substitution reactions where the phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of polysiloxanes.

Substitution: Various nucleophiles such as alcohols, amines, or thiols.

Major Products:

Hydrolysis: Silanols and phenol.

Condensation: Polysiloxanes.

Substitution: Substituted silanes with different functional groups.

Aplicaciones Científicas De Investigación

Crosslinking Agent in Polysiloxane Production

MTMS serves as an essential crosslinker in the synthesis of polysiloxane polymers. These polymers are known for their thermal stability, flexibility, and resistance to moisture. The crosslinking process enhances the mechanical properties of the resulting materials, making them suitable for applications in coatings, adhesives, and sealants.

Key Properties:

- Thermal Stability: Polysiloxanes exhibit excellent thermal resistance, making them ideal for high-temperature applications.

- Moisture Resistance: The hydrophobic nature of siloxane bonds helps in repelling water, which is crucial for outdoor applications.

Surface Modification

MTMS is utilized as a silane coupling agent for surface modification of various substrates, including glass, metals, and ceramics. By forming covalent bonds with the substrate surface, MTMS improves adhesion between organic and inorganic materials.

Applications:

- Adhesives and Sealants: Enhances bonding strength in composite materials.

- Coatings: Provides protective coatings that enhance durability and resistance to environmental factors.

Production of Silane Coupling Agents

MTMS is a precursor for synthesizing silane coupling agents that improve the compatibility between organic polymers and inorganic fillers. These agents play a crucial role in enhancing mechanical properties and durability.

Examples:

- Silane Coupling Agents: Used in composites to enhance interfacial adhesion.

- Thermal Insulation Materials: Improves thermal conductivity and mechanical strength.

Synthesis of Hyperbranched Polymers

Recent research highlights the use of MTMS in synthesizing hyperbranched polymers (HBPs). These polymers possess a highly branched structure that allows for enhanced properties such as lower viscosity and improved thermal stability.

Benefits:

- Functionalization: HBPs can be tailored with reactive groups for specific applications like drug delivery systems and catalysis.

- Versatility: Suitable for diverse fields including material science and sensor technology .

Catalysis

MTMS can also act as a catalyst or co-catalyst in various chemical reactions, particularly in hydrosilylation processes. Its reactivity allows it to facilitate the formation of siloxane bonds under mild conditions.

Research Findings:

- Studies have shown that MTMS can selectively catalyze reactions involving alkenes and esters, demonstrating its utility in organic synthesis .

Biomedical Applications

The biocompatibility of silanes like MTMS has led to their exploration in biomedical fields. They are being investigated for use in drug delivery systems and as coatings for medical devices to enhance biocompatibility.

Potential Uses:

- Drug Delivery Systems: Functionalized silanes can improve the solubility and stability of therapeutic agents.

- Coatings for Implants: Enhances integration with biological tissues.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Crosslinking Agent | Used in polysiloxane production | Enhanced mechanical properties |

| Surface Modification | Acts as a silane coupling agent for improved adhesion | Increased durability |

| Silane Coupling Agents | Precursor for synthesizing agents that enhance polymer-filler compatibility | Improved interfacial adhesion |

| Synthesis of Hyperbranched Polymers | Used to create HBPs with tailored properties | Versatile applications |

| Catalysis | Facilitates hydrosilylation reactions | Mild reaction conditions |

| Biomedical Applications | Explored for drug delivery systems and medical device coatings | Improved biocompatibility |

Mecanismo De Acción

The mechanism of action of methyltriphenoxysilane involves its ability to form strong silicon-oxygen bonds. This property is exploited in various applications where durable and stable materials are required. The compound interacts with molecular targets through the formation of siloxane linkages, which contribute to its effectiveness in surface modification and polymerization processes .

Comparación Con Compuestos Similares

Methyltrimethoxysilane (CH₃Si(OCH₃)₃): Similar in structure but with methoxy groups instead of phenoxy groups.

Phenyltrimethoxysilane (C₆H₅Si(OCH₃)₃): Contains a phenyl group instead of a methyl group.

Trimethoxy(phenyl)silane (C₆H₅Si(OCH₃)₃): Similar to phenyltrimethoxysilane but with different substitution patterns.

Uniqueness: Methyltriphenoxysilane is unique due to its phenoxy groups, which provide distinct reactivity and properties compared to other silanes. The presence of phenoxy groups enhances its ability to form stable and durable siloxane bonds, making it particularly useful in applications requiring robust materials .

Actividad Biológica

Methyltriphenoxysilane, a silane compound, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent studies and findings.

Chemical Structure and Synthesis

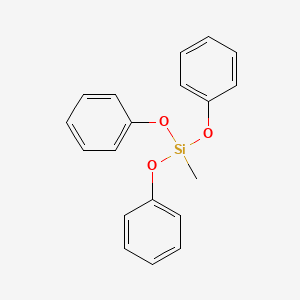

This compound is characterized by a silicon atom bonded to three phenoxy groups and one methyl group. The general formula can be represented as . The synthesis typically involves the reaction of triphenylsilane with methylating agents under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various pathogens has been documented, showcasing significant inhibition of growth for both Gram-positive and Gram-negative bacteria. For instance, coatings made from silane derivatives have demonstrated substantial antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Antiviral Activity

In addition to its antimicrobial effects, this compound has shown promising antiviral activity . Research indicates that silane-based coatings can inhibit viral replication, particularly against viruses such as Tobacco Brown Rugose Virus (ToBRFV) . The mechanism appears to involve disruption of viral attachment and entry into host cells.

The biological activity of this compound is believed to stem from several mechanisms:

- Membrane Disruption: The hydrophobic nature of the phenoxy groups allows for interaction with microbial membranes, leading to cell lysis.

- Biofilm Inhibition: Silanes can prevent biofilm formation, which is crucial in chronic infections.

- Enzyme Inhibition: Certain silanes may inhibit enzymes critical for microbial survival and replication.

Case Studies

-

Antimicrobial Coatings:

A study evaluated the effectiveness of this compound-based coatings on polymeric surfaces. The results indicated a reduction in bacterial colonization by up to 80%, demonstrating its potential in medical device applications . -

Antiviral Applications:

In agricultural settings, this compound was tested for its ability to reduce viral loads on plant surfaces. The results showed a significant decrease in viral presence, suggesting its utility in crop protection strategies .

Propiedades

IUPAC Name |

methyl(triphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXHEPWCWBIQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348024 | |

| Record name | Methyltriphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3439-97-2 | |

| Record name | Methyltriphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.